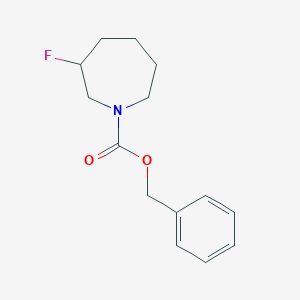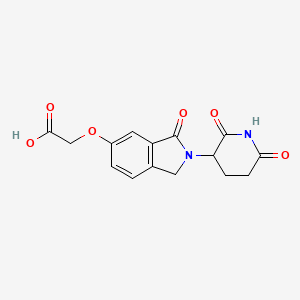
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid is a complex organic compound with the molecular formula C15H12N2O7. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and organic synthesis .
准备方法
The synthesis of 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid typically involves a multi-step process. One common method includes the catalytic coupling reaction followed by hydrolysis to remove protecting groups . This method is advantageous due to its high yield, minimal side reactions, and suitability for large-scale production .
化学反应分析
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid involves its interaction with specific molecular targets. It acts as a ligand for cereblon, a protein involved in the ubiquitin-proteasome pathway . By binding to cereblon, the compound can modulate the degradation of target proteins, influencing various cellular processes .
相似化合物的比较
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid is unique compared to similar compounds due to its specific structure and functional groups. Similar compounds include:
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Lenalidomide: Another thalidomide derivative used in cancer therapy.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound unique in its applications and effects .
属性
分子式 |
C15H14N2O6 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC 名称 |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-1-2-9(23-7-13(19)20)5-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
InChI 键 |
XDDOTKGQTFQWAX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


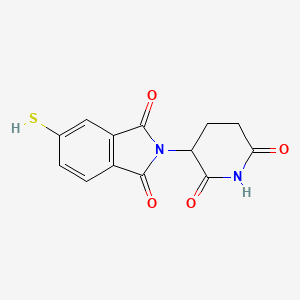
amine dihydrochloride](/img/structure/B15302997.png)
![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
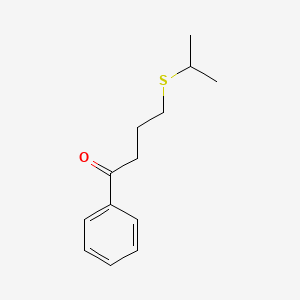
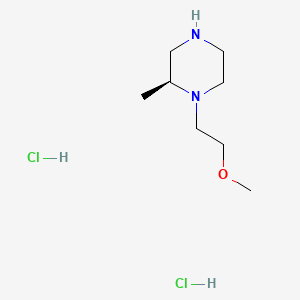
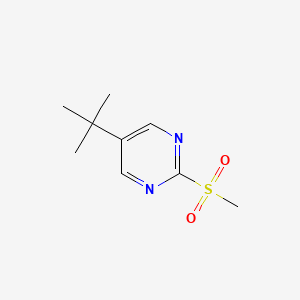
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
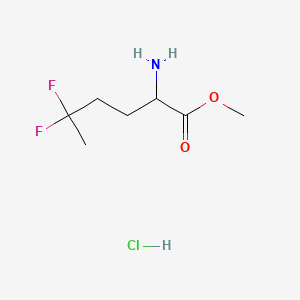
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
